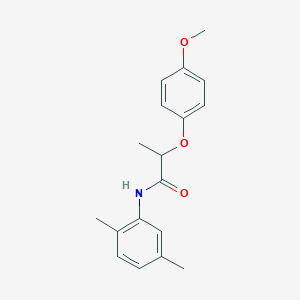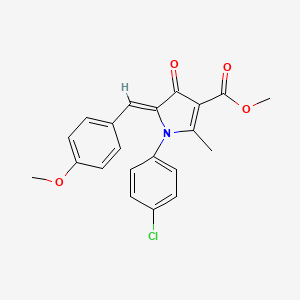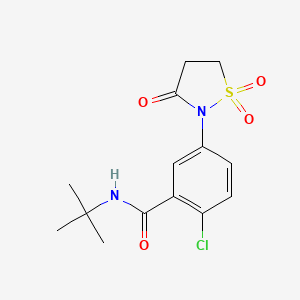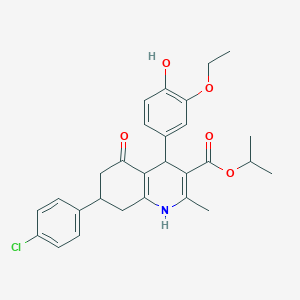
4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as dimesna, is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It is a sulfhydryl compound that has shown to have antioxidant and cytoprotective properties.
Mécanisme D'action
Dimesna exerts its cytoprotective effect by scavenging free radicals and reducing the formation of toxic metabolites of anticancer drugs. It also enhances the glutathione system, which plays a crucial role in detoxification processes. Dimesna has been shown to inhibit the formation of acrolein, a toxic metabolite of ifosfamide, by forming a stable adduct with it. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have anti-inflammatory properties, which may contribute to its cytoprotective effect.
Biochemical and Physiological Effects:
Dimesna has been shown to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide, by reducing the formation of toxic metabolites and scavenging free radicals. It has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna has a low toxicity profile and is generally well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
Dimesna has several advantages for lab experiments, including its cytoprotective effect and antioxidant properties. It is also easy to synthesize and has a low toxicity profile. However, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations, including its potential to interfere with the efficacy of anticancer drugs by reducing their toxicity. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide may have different effects depending on the type of cancer and the stage of the disease.
Orientations Futures
There are several future directions for the research on 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One potential direction is to investigate the use of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other cytoprotective agents to enhance its efficacy. Another direction is to investigate the potential of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.
Conclusion:
Dimesna is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It has a cytoprotective effect and antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna is easy to synthesize and has a low toxicity profile. However, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.
Méthodes De Synthèse
Dimesna can be synthesized by reacting 2,3-dimethoxybenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide and then oxidizing the resulting compound with hydrogen peroxide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
Dimesna has been extensively studied for its therapeutic potential in various medical fields, including oncology, nephrology, and urology. It is used as a cytoprotective agent in chemotherapy to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide. It is also used in the treatment of radiation-induced cystitis and hemorrhagic cystitis. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
Propriétés
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-5-3-4-6(9(7)17-2)8-10(11)13-18(14,15)12-8/h3-5,8,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKDMAKTYKHLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)



![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)

![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)

![(cyclopropylmethyl){[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}propylamine](/img/structure/B5202768.png)


